N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine hydrochloride
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Overview
Description
N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine hydrochloride is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of thiazole derivatives, including N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine hydrochloride, often employs continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers
Mechanism of Action
The mechanism of action of N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring.
Uniqueness
N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine hydrochloride is unique due to its specific combination of the thiazole ring and cyclopentanamine moiety, which imparts distinct chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Synthesis
This compound features a cyclopentanamine structure linked to a thiazole moiety. The synthesis of thiazole derivatives has been widely explored, often yielding compounds with diverse biological activities. The thiazole ring is known for its role in medicinal chemistry, serving as a scaffold for various drug candidates.
Antimicrobial Activity
Thiazole derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that thiazole compounds exhibit structure-dependent antibacterial and antifungal activities. For instance, certain derivatives have demonstrated effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3h | E. faecium | 16 µg/mL |
7 | Methicillin-resistant S. aureus | 8 µg/mL |
9f | Drug-resistant Candida | 32 µg/mL |
These findings highlight the potential of thiazole derivatives in combating antibiotic resistance.
Anticancer Activity
The anticancer properties of this compound have also been investigated. Studies have reported that thiazole-containing compounds can induce apoptosis in various cancer cell lines. For example, compounds similar to N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine have been shown to enhance caspase activity in breast cancer cells (MDA-MB-231), indicating their potential as anticancer agents .
Table 2: Anticancer Activity Against Various Cell Lines
Compound | Cell Line | Effect on Caspase Activity |
---|---|---|
7d | MDA-MB-231 | Increased by 1.33 times at 10 µM |
10c | HepG2 | Induced apoptosis at 2.5 µM |
Case Studies
A notable study explored the synthesis and evaluation of a series of thiazole derivatives including this compound. The results indicated that these compounds exhibited both antibacterial and anticancer properties, with specific modifications to the thiazole ring enhancing their efficacy .
Another investigation focused on the interaction of thiazole derivatives with P-glycoprotein (P-gp), a critical factor in drug resistance mechanisms. Compounds were found to stimulate ATPase activity in P-gp, suggesting their potential to reverse drug resistance in cancer therapy .
Properties
CAS No. |
2901101-97-9 |
---|---|
Molecular Formula |
C9H15ClN2S |
Molecular Weight |
218.75 g/mol |
IUPAC Name |
N-(1,3-thiazol-5-ylmethyl)cyclopentanamine;hydrochloride |
InChI |
InChI=1S/C9H14N2S.ClH/c1-2-4-8(3-1)11-6-9-5-10-7-12-9;/h5,7-8,11H,1-4,6H2;1H |
InChI Key |
FSWXNYRMSNLOMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC2=CN=CS2.Cl |
Origin of Product |
United States |
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